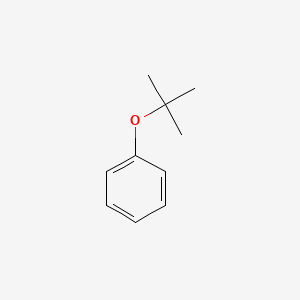

tert-Butoxybenzene

説明

Historical Context of Aryl tert-Butyl Ethers in Chemical Research

The synthesis and study of aryl tert-butyl ethers, the class of compounds to which tert-butoxybenzene belongs, have been a subject of interest for decades. Early methods for their preparation often faced limitations. The Williamson ether synthesis, a classical method for forming ethers developed in 1850, involves the reaction of an alkoxide with a primary alkyl halide. byjus.com However, this Sₙ2 reaction is not suitable for creating aryl tert-butyl ethers by reacting a phenoxide with a tertiary alkyl halide, as the bulky tertiary halide would preferentially undergo an elimination reaction. byjus.comorganicchemistrytutor.comshaalaa.comvedantu.com Similarly, reacting an aryl halide with a tert-butoxide is also problematic for simple Sₙ2 mechanisms. organicchemistrytutor.com

Early investigations into the reaction of phenols with isobutylene (B52900), a precursor for the tert-butyl group, established that the formation of tert-butyl ethers is an equilibrium process. researchgate.net Over the years, more reliable methods have been developed. In the mid-20th century, research demonstrated the preparation of aryl tert-butyl ethers. acs.org A significant advancement came with the development of palladium-catalyzed cross-coupling reactions, which allow for the synthesis of aryl tert-butyl ethers from unactivated aryl bromides or chlorides under milder conditions than previously possible. organic-chemistry.org These modern methods have greatly expanded the accessibility and utility of compounds like this compound in research. organic-chemistry.org

Significance of the tert-Butoxy (B1229062) Moiety in Aromatic Systems

The tert-butoxy group (–OC(CH₃)₃) is a sterically bulky and electron-donating substituent that significantly influences the properties of the aromatic ring to which it is attached.

Electronic Effects: The oxygen atom in the tert-butoxy group can donate electron density to the benzene (B151609) ring through resonance, making the ring more electron-rich and thus more reactive towards electrophilic aromatic substitution. msu.edu This activating effect directs incoming electrophiles primarily to the ortho and para positions. Alkyl groups in general are known to be electron-donating and activating. wikipedia.org

Steric Effects: The large size of the tert-butyl group creates considerable steric hindrance. researchgate.net This bulkiness can influence the regioselectivity of reactions by physically blocking access to the ortho positions. msu.edumsu.edu For example, in the nitration of tert-butylbenzene (B1681246), the bulky group hinders attack at the ortho sites, leading to a higher proportion of the para-substituted product compared to toluene (B28343), which has a smaller methyl group. msu.edumasterorganicchemistry.com This steric influence is a critical tool for chemists to control the outcome of reactions on the aromatic ring. wikipedia.orgrsc.org The tert-butyl group's size also enhances the stability of molecules by providing steric protection. researchgate.net

Overview of Research Trajectories for this compound

Research involving this compound has evolved to leverage its unique properties in various areas of organic chemistry.

Protecting Group Chemistry: The tert-butoxy group serves as a robust protecting group for phenols. rsc.org Its stability under basic conditions makes it highly valuable in multi-step syntheses. researchgate.netrsc.org The group can be cleaved under acidic conditions to regenerate the phenol (B47542), a process known as deprotection. wikipedia.org This application is particularly important in complex syntheses, such as in peptide chemistry where the related tert-butyloxycarbonyl (Boc) group is used to protect amines. wikipedia.orgontosight.aistackexchange.com

Synthetic Precursor: this compound is a precursor for the synthesis of a variety of other organic compounds. For instance, its derivatives, such as 1-Bromo-4-(tert-butoxy)benzene (B1272080), are used in the stereoselective synthesis of complex molecules like β-Methoxytyrosine. The ether linkage can be cleaved to yield phenol, making this compound an intermediate in the synthesis of phenols from aryl halides via palladium-catalyzed etherification followed by deprotection. organic-chemistry.org

Mechanistic Studies: The compound and its derivatives are utilized in mechanistic studies to understand reaction pathways. For example, the formation of tert-butoxybenzenes has been observed in studies of cross-coupling reactions involving aryl halides and benzene, providing evidence for the involvement of benzyne (B1209423) intermediates. strath.ac.uk Its distinct steric and electronic properties also make it a useful probe for studying the effects of these factors on reaction outcomes. Recent research continues to explore its reactivity, for example, in dearomatization reactions. chinesechemsoc.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | (1,1-Dimethylethoxy)benzene | |

| Molecular Formula | C₁₀H₁₄O | ontosight.ai |

| Molecular Weight | 150.22 g/mol | - |

| Appearance | Colorless liquid | ontosight.ai |

| Boiling Point | 175-177 °C | - |

| Melting Point | 6-7 °C | - |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | ontosight.ai |

Table 2: Related Compounds and Derivatives

| Compound Name | Molecular Formula | Key Application/Research Area | Reference(s) |

|---|---|---|---|

| p-Di-tert-butoxybenzene | C₁₄H₂₂O₂ | Synthesis of sterically hindered compounds. | researchgate.netnih.gov |

| 1-Bromo-4-(tert-butoxy)benzene | C₁₀H₁₃BrO | Precursor in stereoselective synthesis and medicinal chemistry. | |

| tert-Butylbenzene | C₁₀H₁₄ | Studied for steric effects in electrophilic aromatic substitution. | msu.eduwikipedia.org |

| tert-Butyl hydroquinone | C₁₀H₁₄O₂ | Antioxidant properties. | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2-methylpropan-2-yl)oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKZBZPLRKCVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216839 | |

| Record name | Benzene, (1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6669-13-2 | |

| Record name | Benzene, (1,1-dimethylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006669132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTOXY-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Tert Butoxybenzene

Etherification Reactions for tert-Butoxybenzene Synthesis

The formation of the ether linkage in this compound is the central transformation in its synthesis. This can be accomplished through several etherification strategies, each with its own set of reagents, conditions, and mechanistic pathways.

Williamson Ether Synthesis and its Adaptations for Aromatic Ethers

The Williamson ether synthesis, a long-established and versatile method for preparing ethers, involves the reaction of an alkoxide with an alkyl halide. byjus.com While a cornerstone of ether synthesis, its application to sterically hindered ethers like this compound requires careful consideration of reagents and reaction conditions to mitigate competing side reactions. wikipedia.orgmasterorganicchemistry.com

In the context of this compound synthesis via the Williamson method, the conventional approach would involve the reaction of sodium phenolate (B1203915) with a tert-butyl halide. However, due to the strong basicity of the phenoxide and the tertiary nature of the alkyl halide, elimination reactions (E2) tend to predominate over the desired nucleophilic substitution (SN2). masterorganicchemistry.comorganicchemistrytutor.com This leads to the formation of isobutylene (B52900) as the major product.

To circumvent this, an alternative and more effective strategy involves reacting a primary alkyl halide with a tertiary alkoxide. For the synthesis of this compound, this would conceptually involve sodium tert-butoxide reacting with a phenyl halide. However, SN2 reactions are generally unfavorable on sp2-hybridized carbons of aryl halides. masterorganicchemistry.com

A more practical adaptation for synthesizing aryl tert-butyl ethers involves the palladium-catalyzed reaction of aryl halides with sodium tert-butoxide. Another approach involves the reaction of phenol (B47542) with tert-butyl bromide in the presence of a mild base like basic lead carbonate, which can afford good yields of this compound. sci-hub.se In one reported procedure, a mixture of phenol and lead carbonate is treated with tert-butyl bromide at 40°C to produce this compound in 90% yield. sci-hub.se

Table 1: Williamson Ether Synthesis Approaches for this compound

| Nucleophile | Electrophile | Catalyst/Base | Predominant Reaction | Product(s) |

| Sodium Phenolate | tert-Butyl Halide | - | E2 Elimination | Isobutylene, Phenol |

| Sodium tert-Butoxide | Phenyl Halide | Pd Catalyst | Nucleophilic Aromatic Substitution | This compound |

| Phenol | tert-Butyl Bromide | Lead Carbonate | SN2-like | This compound |

This table is generated based on synthetic principles and reported methodologies.

The choice of solvent plays a critical role in the Williamson ether synthesis, influencing both the reaction rate and the selectivity between substitution and elimination. wikipedia.orgnumberanalytics.com Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are generally preferred as they can solvate the cation of the alkoxide, leaving the "naked" and more reactive anion to act as a nucleophile. wikipedia.orgrichmond.edu This enhances the rate of the desired SN2 reaction.

Protic solvents, on the other hand, can solvate the alkoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction. wikipedia.org Furthermore, the solvent can influence the competition between O-alkylation (ether formation) and C-alkylation (alkylation on the aromatic ring), a common side reaction when using ambident nucleophiles like phenoxides. wikipedia.orgrsc.org In the synthesis of benzyl (B1604629) β-naphthyl ether, a switch from aprotic solvents like DMF and DMSO to protic solvents like ethanol (B145695) resulted in a significant increase in the C-alkylated product. rsc.org

Table 2: Influence of Solvent Type on Williamson Ether Synthesis

| Solvent Type | Characteristics | Effect on Nucleophile | Impact on Reaction |

| Polar Aprotic (e.g., DMF, DMSO) | High dielectric constant, no acidic protons | Solvates cation, enhances anion nucleophilicity | Favors SN2, increases reaction rate |

| Polar Protic (e.g., Ethanol, Water) | Contains acidic protons (e.g., -OH) | Solvates both cation and anion, reduces anion nucleophilicity | Slows SN2, may favor elimination and C-alkylation |

| Apolar (e.g., Benzene (B151609), Toluene) | Low dielectric constant | Poorly solvates ions | Generally slows down the reaction |

This table outlines general solvent effects in Williamson ether synthesis.

Reagent Optimization for Sodium Phenolate and Alkyl Halides

Catalytic Routes for this compound Formation

Catalytic methods provide an alternative and often more efficient means of synthesizing this compound, typically by facilitating the reaction between phenol and a source of the tert-butyl group under acidic conditions.

The acid-catalyzed reaction between a phenol and a tertiary alcohol like tert-butyl alcohol is a common method for preparing tert-butyl aryl ethers. youtube.com The mechanism involves the protonation of the alcohol by a strong acid, followed by the loss of water to form a stable tertiary carbocation (the tert-butyl cation). youtube.commasterorganicchemistry.com This carbocation then acts as an electrophile and is attacked by the nucleophilic oxygen of the phenol. Subsequent deprotonation yields the final ether product. youtube.com This reaction proceeds via an SN1-type mechanism. youtube.com

Ethers with a tertiary alkyl group can also be cleaved under strong acidic conditions, representing the reverse of this synthesis. libretexts.org Therefore, controlling the reaction conditions is crucial to favor ether formation.

A widely used and economical method for the synthesis of this compound involves the acid-catalyzed addition of phenol to isobutene. lookchem.comresearchgate.net Sulfuric acid is a common catalyst for this reaction. lookchem.com The mechanism begins with the protonation of isobutene by sulfuric acid to generate the tert-butyl carbocation. This is followed by the nucleophilic attack of the phenol on the carbocation, and subsequent deprotonation to form this compound.

This method can be highly efficient. For instance, the synthesis of 1-(tert-butoxy)-4-chlorobenzene, a related compound, is achieved by reacting para-chlorophenol with isobutene in the presence of sulfuric acid as a catalyst. The use of solvents like benzene or toluene (B28343) helps to dissolve the reactants. Research has shown that a synergistic catalytic system of sulfuric acid and a phase-transfer catalyst like benzyltriethylammonium chloride can significantly enhance the reaction rate.

Table 3: Catalytic Synthesis of this compound Derivatives

| Phenol Derivative | tert-Butyl Source | Catalyst(s) | Solvent | Key Mechanistic Step |

| Phenol | tert-Butyl Alcohol | Strong Acid (e.g., H₂SO₄) | - | Formation of tert-butyl carbocation via dehydration |

| Phenol | Isobutene | Sulfuric Acid | Benzene, Toluene | Formation of tert-butyl carbocation via protonation of alkene |

| para-Chlorophenol | Isobutene | H₂SO₄, Benzyltriethylammonium Chloride | Benzene | Acid-catalyzed nucleophilic substitution |

This table summarizes key parameters for the catalytic synthesis of this compound and related compounds based on reported methods.

Lewis Acid Catalysis in Phenol tert-Butylation

The tert-butylation of phenols using a tert-butyl source in the presence of a Lewis acid is a common method for synthesizing this compound and its derivatives. scientificupdate.comresearchgate.net The reaction between an alcohol like phenol and di-tert-butyl dicarbonate (B1257347) (Boc₂O) can yield either tert-butyl ethers or carbonate derivatives, with the product distribution being heavily dependent on the nature of the Lewis acid catalyst used. acs.org

The anionic component of the Lewis acid catalyst plays a crucial role in directing the outcome of the reaction between alcohols and Boc₂O. acs.org A systematic study has shown that the nature of the anion significantly influences whether O-alkylation (ether formation) or acylation (carbonate formation) occurs.

Specifically, Lewis acids with anions that have a highly delocalized negative charge, such as perchlorates (ClO₄⁻) and triflates (OTf⁻), predominantly or exclusively favor the formation of tert-butyl ethers. acs.org In contrast, anions with a less delocalized or localized negative charge, like acetate (B1210297) or isopropoxide, lead to the formation of carbonate products as the major or sole products. acs.org The metal cation of the Lewis acid primarily affects the reaction rate, which generally correlates with standard parameters of Lewis acidity. acs.org

This selectivity can be rationalized by considering the stability of the intermediate species formed during the reaction. A proposed mechanism involves the activation of Boc₂O by the Lewis acid, followed by nucleophilic attack by the phenol. The nature of the anion then dictates the fate of the subsequent intermediates, either promoting the loss of CO₂ and a tert-butyl cation for ether formation or facilitating carbonate formation.

In the context of protecting phenols as tert-butyl ethers, a comparative analysis of different Lewis acid catalysts reveals important practical considerations. While magnesium perchlorate (B79767) (Mg(ClO₄)₂) and aluminum perchlorate (Al(ClO₄)₃) are effective and cost-efficient catalysts for the tert-butylation of aliphatic alcohols, they are less suitable for phenols. acs.org Aromatic tert-butyl ethers, such as this compound, have been found to be unstable in the presence of perchlorate anions. acs.org

For the specific task of phenol protection, scandium triflate (Sc(OTf)₃) emerges as the superior catalyst. acs.org Although potentially more expensive, its use circumvents the stability issues associated with perchlorates, leading to efficient formation of the desired aryl tert-butyl ether. This highlights the necessity of carefully selecting the Lewis acid catalyst based not only on its activity but also on the stability of the product under the reaction conditions.

Influence of Lewis Acid Anion on Product Distribution

Phase Transfer Catalysis in Aromatic Ether Synthesis

Phase transfer catalysis (PTC) offers an alternative and often milder approach for the synthesis of aromatic ethers like this compound. bcrec.idbcrec.id This technique facilitates the reaction between reactants located in different phases (e.g., a solid or aqueous phase and an organic phase) by employing a phase transfer catalyst that transports one of the reactants across the phase boundary. bcrec.id

In the synthesis of 1-butoxy-4-tert-butylbenzene, a multi-site phase transfer catalyst (MPTC) has been effectively used to promote the reaction between 4-tert-butylphenol (B1678320) and 1-bromobutane (B133212) under solid-liquid heterogeneous conditions with potassium hydroxide (B78521) as the base. bcrec.id The MPTC enhances the reaction rate, and the kinetics of the reaction were found to be pseudo-first-order. bcrec.id The apparent rate constant increases with higher concentrations of the MPTC, base, and with increased stirring speed, indicating the importance of mass transfer in this heterogeneous system. bcrec.id The use of PTC is considered an environmentally friendly method due to its efficiency and often milder reaction conditions. bcrec.id

Solvent-Free Conditions for tert-Butyl Ether Synthesis

The development of solvent-free reaction conditions is a key goal in green chemistry. For the synthesis of tert-butyl ethers, including this compound, several solvent-free methods have been reported.

One such method involves the use of erbium triflate (Er(OTf)₃) as a catalyst for the reaction of phenols with a tert-butylating agent at room temperature. organic-chemistry.org This approach is notable for its eco-compatibility and the reusability of the catalyst, which can be recovered and used multiple times without a significant loss of activity. organic-chemistry.org

Another solvent-free protocol utilizes basic lead carbonate as a catalyst for the reaction of various alcohols and phenols with tert-butyl bromide. researchgate.netsci-hub.se This method provides good to excellent yields of the corresponding tert-butyl ethers in a relatively short reaction time (1-2.25 hours) at a moderate temperature of 35-45°C. sci-hub.se The catalyst is easily recovered by filtration and can be reused. researchgate.netsci-hub.se This process has been shown to be highly chemoselective, with other functional groups on the phenol, such as methoxy (B1213986), chloro, and fluoro groups, remaining intact. sci-hub.se

Alternative and Advanced Synthetic Approaches

Beyond traditional methods, research has focused on developing milder and more efficient protocols for the synthesis of this compound, particularly for the protection of phenols.

The tert-butyl ether is a valuable protecting group for phenols due to its stability under basic conditions and its relatively easy cleavage under acidic conditions. sci-hub.se Several mild methods for the introduction of this protecting group have been developed.

One approach involves the O-alkylation of phenols with tert-butyl halides in the presence of a base like pyridine (B92270) or other aliphatic amines at room temperature. researchgate.net Another mild method utilizes zinc to mediate the selective O-tert-butylation of phenols, which proceeds in good to excellent yields without any competing C-tert-butylation. researchgate.net

A particularly mild and non-reversible tert-butylation of phenols can be achieved using tert-butyl 2,2,2-trichloroacetimidate as the alkylating agent, mediated by a non-coordinating acid-base catalyst system of bis(trifluoromethane)sulfonimide and 2,6-lutidine. organic-chemistry.org This method is compatible with acid-sensitive functional groups such as ketals, Boc, and boronate esters. organic-chemistry.org

Compound Index

Use of DMF Di-tert-Butyl Acetal (B89532) for O-tert-Butylation

The O-tert-butylation of phenols to form tert-butyl aryl ethers, including this compound, can be effectively achieved using N,N-dimethylformamide di-tert-butyl acetal (DMF di-tert-butyl acetal). This reagent offers a convenient and high-yielding route, particularly for phenols that are sterically hindered. lookchem.comresearchgate.net The reaction typically involves heating the phenolic compound with DMF di-tert-butyl acetal. google.com The acetal serves as a tert-butoxy (B1229062) donor, facilitating the formation of the ether linkage.

This method has proven advantageous over traditional methods like using isobutene with a catalytic amount of sulfuric acid, especially when dealing with bulky ortho-substituted phenols. lookchem.comresearchgate.net For instance, the O-tert-butylation of ortho-bulky phenols using DMF di-tert-butyl acetal results in the corresponding tert-butyl ethers in high yield and purity. lookchem.com The process is carried out under basic conditions, and since DMF di-tert-butyl acetal is itself basic, no additional base is typically required. google.com An excess of the acetal can also function as the solvent for the reaction. google.com

The versatility of this reagent is highlighted in its application for the synthesis of various tert-butyl esters and ethers. thermofisher.com For example, it has been successfully used to prepare tert-butyl esters of pyrrole- and indolecarboxylic acids. thermofisher.com The reaction proceeds via a trans-acetalization mechanism. google.com

Table 1: Synthesis of tert-Butyl Ethers using DMF Di-tert-butyl Acetal

| Phenolic Substrate | Product | Yield (%) | Reference |

| (+)-3-hydroxy-N-methylmorphinan | (+)-3-t-butoxy-N-methylmorphinan | Not specified | google.com |

| (+)-3-hydroxy-N-formylmorphinan | (+)-3-t-butoxy-N-formylmorphinan | Not specified | google.com |

| ortho-Bulky Phenols | ortho-Bulky tert-Butyl Ethers | High | lookchem.comresearchgate.net |

Mechanistic Elucidation of this compound Formation Pathways

Understanding the mechanism of this compound formation is crucial for optimizing reaction conditions and improving yields. This involves studying the reaction kinetics, identifying key intermediates and transition states, and evaluating the influence of steric and electronic factors.

Investigation of Reaction Intermediates and Transition States

The formation of this compound proceeds through specific intermediates and transition states. In reactions involving the tert-butoxy group, the stability of the tert-butyl carbocation can be a key factor. Computational methods like Density Functional Theory (DFT) are instrumental in modeling transition states and understanding steric or electronic effects. For example, DFT studies suggest that the tert-butoxy group can stabilize transition states through steric shielding. In reactions involving sulfinyl imines, which share the bulky tert-butyl group, cyclic transition state models are often proposed, where the tert-butyl group occupies an equatorial position to minimize steric hindrance. nih.goviupac.org While not directly about this compound, these models provide a framework for understanding how bulky groups influence reaction pathways.

Influence of Steric Hindrance and Electronic Effects on Reaction Efficiency

Both steric hindrance and electronic effects play a significant role in the synthesis of this compound and its derivatives. The bulky tert-butoxy group itself introduces considerable steric hindrance, which can slow down reaction kinetics compared to less bulky analogs like the methoxy group. This steric bulk is a major challenge in the synthesis of sterically congested ethers. rsc.orgacs.org

The electronic properties of the substituents on the benzene ring also influence reactivity. The tert-butoxy group is an electron-donating group, which can activate the benzene ring towards electrophilic substitution reactions. However, its steric bulk can counteract this electronic activation. In the O-tert-butylation of phenols, steric hindrance and the presence of electron-withdrawing groups on the phenol can have a detrimental effect on the reaction efficiency. lookchem.com For instance, the synthesis of highly sterically hindered alkyl aryl ethers often requires specific methodologies to overcome these limitations. acs.org The interplay between steric and electronic effects is therefore a critical consideration in designing efficient synthetic routes to this compound and related compounds.

Reactivity and Reaction Pathways of Tert Butoxybenzene in Organic Transformations

Electrophilic Aromatic Substitution Reactions

Directing Effects of the tert-Butoxy (B1229062) Group

The tert-butoxy group is an activating group in electrophilic aromatic substitution, meaning it increases the rate of reaction compared to unsubstituted benzene (B151609). stackexchange.com This is due to the electron-donating nature of the oxygen atom, which enriches the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. The oxygen atom's lone pairs can be delocalized into the π-system of the benzene ring through resonance, a phenomenon known as a +M (mesomeric) effect. wikipedia.org This increased nucleophilicity of the ring facilitates the substitution reaction. wikipedia.org

Like other alkoxy groups, the tert-butoxy group is an ortho, para-director. This means it directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to itself on the benzene ring. wikipedia.orglibretexts.org This directing effect can be explained by examining the stability of the carbocation intermediates (arenium ions or Wheland intermediates) formed during the reaction. libretexts.org When the electrophile attacks at the ortho or para position, one of the resonance structures of the intermediate allows the positive charge to be delocalized onto the carbon atom bearing the tert-butoxy group. libretexts.org The oxygen atom can then donate a lone pair to this positively charged carbon, creating an additional, highly stable resonance structure (an oxonium ion) where all atoms (except hydrogen) have a complete octet. This extra stabilization is not possible when the attack occurs at the meta position. libretexts.org Consequently, the activation energies for ortho and para substitution are lower, and these products are formed preferentially. libretexts.org

Steric and Electronic Influences on Regioselectivity

While the electronic effects of the tert-butoxy group favor both ortho and para substitution, its significant steric bulk plays a crucial role in determining the regioselectivity, often favoring the para product. wikipedia.org The large tert-butyl group physically hinders the approach of the electrophile to the ortho positions, a phenomenon known as steric hindrance.

This steric effect is evident when comparing the substitution patterns of tert-butoxybenzene with less bulky alkoxybenzenes. For instance, in the nitration of toluene (B28343) (with a small methyl group), the ortho to para product ratio is significant, whereas for tert-butylbenzene (B1681246), the para product is heavily favored due to the steric bulk of the tert-butyl group hindering attack at the ortho sites. wikipedia.orglibretexts.org In the nitration of t-butylbenzene, the product distribution is approximately 12% ortho, 8.5% meta, and 79.5% para. stackexchange.com This demonstrates a strong preference for the sterically more accessible para position.

The balance between electronic activation and steric hindrance is a key determinant of the final product distribution in electrophilic aromatic substitution reactions of this compound. While electronically an ortho, para-director, the steric impediment of the tert-butoxy group often leads to a high degree of para-selectivity.

Bromination Kinetics and Selectivity Studies

Kinetic studies on the bromination of this compound have provided detailed insights into the interplay of steric and electronic effects on its reactivity and selectivity.

Comparative Analysis with Alkylbenzenes and Other Alkoxybenzenes

Studies comparing the bromination of this compound with other alkoxybenzenes (like ethoxybenzene and isopropoxybenzene) and alkylbenzenes (like ethylbenzene, isopropylbenzene, and tert-butylbenzene) in aqueous solution reveal important trends. nih.govresearchgate.netrsc.org

When comparing regioselectivity (the ratio of para to ortho substitution), the bromination of this compound yields a kobs,para/kobs,ortho ratio of approximately 1.70 to 3.1. nsf.gov In contrast, tert-butylbenzene exhibits a much higher para selectivity, with a ratio of around 51 to 82. nsf.gov This suggests that steric effects have a more pronounced influence on the regioselectivity of alkylbenzenes compared to alkoxybenzenes in bromination reactions. rsc.org

| Compound | Relative Reactivity at para-position | para/ortho Selectivity Ratio (kobs,para/kobs,ortho) |

|---|---|---|

| This compound | Less reactive than ethoxy- and isopropoxybenzene | ~1.70 - 3.1 |

| Ethoxybenzene | More reactive than this compound | ~4.44 - 7.5 |

| Isopropoxybenzene | Most reactive among the compared alkoxybenzenes | ~4.18 - 7.4 |

| tert-Butylbenzene | Less reactive than ethyl- and isopropylbenzene | ~51 - 82 |

| Ethylbenzene | More reactive than tert-butylbenzene | ~0.63 - 0.65 |

| Isopropylbenzene | Similar reactivity to ethylbenzene | ~6.1 - 6.6 |

Impact of Free Bromine Species on Reaction Rates

The kinetics of bromination are further complicated by the fact that in aqueous solutions, "free bromine" can exist as several different chemical species, including hypobromous acid (HOBr), molecular bromine (Br₂), tribromide (Br₃⁻), bromine chloride (BrCl), bromine monoxide (Br₂O), and others. nih.govresearchgate.netrsc.org The relative concentrations of these species depend on factors like pH and the presence of other ions, such as chloride. nih.govresearchgate.netrsc.org

Predictive Models for Reactivity and Regioselectivity

To better understand and predict the reactivity and regioselectivity of this compound and related compounds in electrophilic aromatic substitution, researchers have employed computational and empirical models. nih.govresearchgate.netrsc.org

One approach involves the use of Taft equations, which are linear free-energy relationships that correlate reaction rates with electronic and steric substituent constants. nih.govresearchgate.netrsc.org However, the application of Taft parameters to the tert-butoxy group has been limited by the lack of available steric substituent constants for this group. nsf.govrsc.org

Nucleophilic Substitution Reactions at the tert-Butyl Group

The ether linkage in this compound is susceptible to cleavage under certain conditions, primarily through reactions that target the tert-butyl group. These reactions are of significant interest for the deprotection of phenolic hydroxyl groups in organic synthesis.

Acid-Catalyzed Cleavage of the Ether Bond

The cleavage of the ether bond in this compound can be efficiently achieved using strong acids. cymitquimica.com This reaction is a classic example of a nucleophilic substitution reaction. The mechanism is dependent on the structure of the ether and the reaction conditions. vaia.com For this compound, which possesses a tertiary alkyl group, the cleavage proceeds through a mechanism with E1 or SN1 characteristics due to the formation of a stable tertiary carbocation. vaia.comlibretexts.org

The process is initiated by the protonation of the ether oxygen by a strong acid, such as hydrogen bromide (HBr), hydrogen iodide (HI), or trifluoroacetic acid (TFA). vaia.comlibretexts.org This protonation converts the alkoxy group into a good leaving group (an alcohol). Subsequently, the C-O bond cleaves, leading to the formation of phenol (B47542) and a tert-butyl carbocation. vaia.com This carbocation is relatively stable and can then undergo elimination of a proton to form 2-methylpropene, particularly when acids with poorly nucleophilic conjugate bases like trifluoroacetic acid are used. vaia.comlibretexts.org

Reaction Scheme: Acid-Catalyzed Cleavage

this compound + Trifluoroacetic Acid → Phenol + 2-Methylpropene vaia.com

this compound + HCl (in dioxane) → Phenol + tert-Butanol (B103910)

Oxidative Cleavage Mechanisms

In addition to acid-catalyzed methods, the ether bond in this compound can be cleaved under oxidative conditions. One documented method involves the use of tert-butyl hydroperoxide (TBHP) in the presence of a copper(II) triflate (Cu(OTf)₂) catalyst. This reaction leads to the oxidation of the ether, ultimately yielding benzoic acid. While the precise mechanism is complex, it is understood to involve radical intermediates and the oxidative breakdown of the molecule. Another strong oxidizing agent, potassium permanganate (B83412) (KMnO₄), under drastic conditions, can also induce oxidative cleavage of the bonds in tert-butylbenzene, a related compound, to form pivalic acid and other products. stackexchange.com

Hydrolysis Rates and Kinetic Analysis

The rate of hydrolysis of this compound is significantly influenced by the reaction conditions, particularly the acidity of the medium. Kinetic studies on the hydrolysis of related tert-butyl compounds, such as tert-butyl bromide, reveal that the reaction rate is typically first-order with respect to the substrate and independent of the concentration of the nucleophile (water), which is characteristic of an SN1 mechanism. libretexts.org For this compound, kinetic analyses have been performed to understand the influence of substituents on the benzene ring on the rate of bromination, providing insights into the electronic and steric effects at play. rsc.org For instance, kinetic studies on a model 2-tert-butoxyphenyl ester revealed a significant difference in reactivity upon removal of the tert-butyl group, with the half-life for reaction with morpholine (B109124) decreasing from 119 hours to 1 minute, highlighting the role of the tert-butyl group in modulating reactivity. researchgate.net

Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.goveie.gr While this compound itself is not a typical substrate for direct cross-coupling, its derivatives, particularly halogenated versions, are valuable partners in these transformations.

Suzuki-Miyaura Coupling with this compound Derivatives

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate. wikipedia.org Halogenated this compound derivatives can serve as the organohalide component in this reaction, allowing for the synthesis of complex biaryl structures. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The reactivity of the aryl halide in Suzuki-Miyaura coupling is influenced by the nature of the halogen (I > Br > OTf >> Cl > F) and the electronic properties of the substituents on the aromatic ring. libretexts.org The presence of the tert-butoxy group can influence the electronic environment of the aromatic ring and thus the reactivity of the derivative in the coupling reaction.

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Halide Derivatives This table is illustrative and based on general principles of Suzuki-Miyaura reactions.

| Aryl Halide Partner | Boronic Acid Partner | Catalyst/Base System | Product Type |

| 4-Bromo-tert-butoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-tert-Butoxybiphenyl |

| 2-Iodo-tert-butoxybenzene | Naphthalene-2-boronic acid | Pd(dppf)Cl₂ / K₃PO₄ | 2-(Naphthalen-2-yl)-tert-butoxybenzene |

Other Transition-Metal Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, derivatives of this compound can participate in other transition-metal catalyzed cross-coupling reactions. These reactions offer alternative pathways for the synthesis of complex organic molecules. For example, palladium-catalyzed reactions are not limited to Suzuki coupling; other notable examples include the Heck, Negishi, Stille, and Buchwald-Hartwig amination reactions. mdpi.com

The choice of catalyst, ligands, and reaction conditions is crucial for the success of these transformations. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity of less reactive aryl chlorides in cross-coupling reactions. libretexts.org While specific examples detailing the use of this compound derivatives in all these named reactions are not extensively documented in the provided context, the general principles of cross-coupling chemistry suggest their potential applicability. The tert-butoxy group can also play a role in directing the regioselectivity of certain reactions.

Radical Reactions and Mechanistic Studies of this compound

The reactivity of this compound extends to the realm of radical chemistry, where it can undergo transformations initiated by radical species. These reactions often involve the tert-butoxy group and the aromatic ring, leading to the formation of various radical intermediates and subsequent products.

Hydrogen Abstraction and tert-Butoxy Radical Formation

Under conditions that promote the formation of radicals, such as exposure to UV light or the use of radical initiators like azobisisobutyronitrile (AIBN), this compound can undergo hydrogen abstraction. This process can lead to the formation of a stabilized tert-butoxy radical. The stability of this radical is influenced by the delocalization of the unpaired electron.

The formation of the tert-butoxy radical from this compound is a key step in various radical-mediated reactions. For instance, in the presence of a suitable hydrogen donor, the tert-butoxy radical can abstract a hydrogen atom, propagating a radical chain reaction. uomustansiriyah.edu.iq The propensity of this compound to generate the tert-butoxy radical makes it a participant in various radical processes.

The cleavage of tert-butyl hydroperoxide (TBHP) is a well-known method for generating tert-butoxy radicals. nih.gov Mechanistic studies have shown that the decomposition of TBHP can be catalyzed by transition metal complexes, such as those of copper, leading to the formation of both alkoxyl and methyl radicals. nih.govresearchgate.net These radicals can then initiate further reactions.

Participation in Chain Reactions and Polymerizations

The tert-butoxy radicals generated from this compound or other precursors can participate in chain reactions. uomustansiriyah.edu.iq In these processes, a single radical can initiate a series of propagation steps, leading to the formation of multiple product molecules. uomustansiriyah.edu.iq The radical formed in one step can act as a reactant in the subsequent step, thus continuing the chain. uomustansiriyah.edu.iq

There is evidence that this compound and its derivatives can act as initiators in certain polymerization reactions. For example, 4-substituted derivatives of this compound have been investigated as initiators for the living cationic polymerization of isobutylene (B52900) in the presence of a co-initiator like titanium tetrachloride. researchgate.netacs.org However, studies have indicated that initiation by tert-butoxybenzenes in the living cationic polymerization of isobutylene can be a slow process. acs.orgacs.org

Furthermore, a patented method describes the preparation of a butadiene-styrene copolymer where p-tert-butoxybenzene is used as one of the monomers in an anionic polymerization process initiated by an alkyl lithium compound. google.com This suggests a role for this compound derivatives in the synthesis of specific polymers. google.com

Oxidation/tert-Butoxylation of Aryl Olefins with tert-Butyl Hydroperoxide (TBHP)

A significant application of radical chemistry involving tert-butoxy intermediates is the oxidation and tert-butoxylation of aryl olefins using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.orgacs.orgthieme-connect.com This reaction provides a route to synthesize 2-tert-butoxy-1-arylethanones and other valuable organic compounds. organic-chemistry.orgacs.orgthieme-connect.com

The oxidation/tert-butoxylation of aryl olefins with TBHP is often catalyzed by copper(I) salts, such as copper(I) chloride (CuCl). organic-chemistry.orgacs.org Mechanistic studies suggest that the reaction proceeds through a radical pathway. organic-chemistry.org The proposed mechanism involves the generation of tert-butoxy radicals from the copper(I)-catalyzed decomposition of TBHP. organic-chemistry.org In this process, the copper(I) species is oxidized to copper(II), and a catalytic cycle involving both Cu(I) and Cu(II) is established. organic-chemistry.org The tert-butoxy radical then adds to the aryl olefin, initiating a sequence of radical reactions that ultimately lead to the formation of the 2-tert-butoxy-1-arylethanone product. organic-chemistry.org In this transformation, TBHP serves as the source of the tert-butoxy group and also as the oxidant. organic-chemistry.orgthieme-connect.com

Table 1: Proposed Mechanistic Steps in Copper(I)-Catalyzed Oxidation/tert-Butoxylation of Aryl Olefins with TBHP

| Step | Description |

| Initiation | Reaction of Cu(I) with TBHP to generate a tert-butoxy radical and a Cu(II) species. |

| Propagation 1 | Addition of the tert-butoxy radical to the aryl olefin to form a benzyl (B1604629) radical intermediate. |

| Propagation 2 | Reaction of the benzyl radical with Cu(II) to form a carbocation and regenerate Cu(I). |

| Product Formation | Further reaction involving another molecule of TBHP to yield the final 2-tert-butoxy-1-arylethanone product. |

This table is a simplified representation of the proposed radical mechanism.

The copper(I)-catalyzed oxidation/tert-butoxylation of aryl olefins with TBHP has been shown to be effective for a range of substrates. organic-chemistry.org The reaction generally exhibits high selectivity for the formation of 2-tert-butoxy-1-arylethanones. organic-chemistry.org

The electronic nature of the substituents on the aryl ring of the olefin can influence the reaction efficiency. Electron-withdrawing groups on the aromatic ring have been observed to enhance the reaction, leading to higher yields of the desired product. organic-chemistry.org Conversely, the reaction is less effective for disubstituted alkenes and terminal alkyl alkenes. organic-chemistry.org

Table 2: Substrate Scope in the Copper(I)-Catalyzed tert-Butoxylation of Aryl Olefins

| Aryl Olefin Substituent | Product Yield |

| Electron-donating group (e.g., -OCH3) | Moderate |

| Halogen (e.g., -Cl, -Br) | Good |

| Electron-withdrawing group (e.g., -NO2) | Good to Excellent |

| ortho, meta, para substituents | Moderate to Good |

Yields are qualitative and based on reported trends. organic-chemistry.org

Copper(I)-Catalyzed Mechanisms

Ligand Exchange Reactions of Ferrocene (B1249389) with this compound

Ferrocene, an organometallic compound, can undergo ligand exchange reactions with aromatic compounds, including substituted benzenes like this compound. scirp.orgscirp.org These reactions typically require a Lewis acid catalyst, such as aluminum chloride, and involve the replacement of one of the cyclopentadienyl (B1206354) (Cp) rings of ferrocene with the arene. scirp.orgscirp.org

Studies have shown that the ligand exchange reaction between ferrocene and alkoxybenzenes, such as this compound and anisole (B1667542), can occur. alfa-chemistry.comresearchgate.net However, the yields of these reactions are often low. scirp.orgscirp.org This is attributed to the coordination of the Lewis acid catalyst (aluminum chloride) with the oxygen atom of the alkoxy substituent on the benzene ring. scirp.orgscirp.org This coordination deactivates the aromatic ring towards the electrophilic attack by the CpFe+ fragment generated from ferrocene. scirp.org

The reaction conditions, including the solvent and the molar ratio of reactants and catalyst, can influence the yield of the ligand exchange product. For instance, using 1,2-dichloroethane (B1671644) as the solvent and a specific ratio of ferrocene, arene, and aluminum chloride has been found to be optimal in some cases. alfa-chemistry.comresearchgate.net Comparing anisole and butoxybenzene, anisole has been observed to give higher product yields, which may be due to the smaller steric bulk of the methoxy (B1213986) group compared to the tert-butoxy group. alfa-chemistry.com

Catalytic Effects of Aluminum Chloride

Aluminum chloride (AlCl₃), a potent Lewis acid, plays a significant role in various transformations involving this compound. Its catalytic activity stems from its ability to coordinate with oxygen-containing functional groups, thereby influencing the reaction pathways.

One of the primary reactions catalyzed by aluminum chloride is the Fries rearrangement of phenolic esters. wikipedia.orgsigmaaldrich.com While this compound is an ether, not an ester, related reactions like the Friedel-Crafts acylation, which can be followed by a Fries rearrangement, are relevant. thermofisher.com In Friedel-Crafts type reactions, aluminum chloride activates the acylating agent, facilitating electrophilic attack on the electron-rich aromatic ring of this compound. The tert-butoxy group, being electron-donating, activates the benzene ring towards such electrophilic substitutions. lumenlearning.com

However, the interaction of aluminum chloride with the oxygen atom of the tert-butoxy group can also lead to side reactions and reduced yields in some cases. For instance, in ligand exchange reactions of ferrocene with alkoxybenzenes like butoxybenzene, the coordination of aluminum chloride with the oxygen atom of the substituent is reported to result in lower product yields. alfa-chemistry.comscirp.org This is because the unshared electron pair on the oxygen atom is attacked by the aluminum chloride. alfa-chemistry.comscirp.org Increasing the molar ratio of aluminum chloride can sometimes overcome this issue. alfa-chemistry.comscirp.org

Furthermore, aluminum chloride is known to catalyze the cleavage of alkyl aryl ethers. googleapis.comgoogle.com In the case of this compound, this can lead to the formation of phenol and tert-butyl cation derivatives. The tert-butyl cation can then participate in other reactions, such as alkylating the aromatic ring. This cleavage can be a drawback when other transformations on the aromatic ring are desired. googleapis.com For example, demethylation of methoxybenzene with aluminum chloride can lead to methylation of the aromatic ring. googleapis.comgoogle.com

In the context of chloromethylation, aluminum chloride is known to favor the formation of diarylmethane by-products, which can reduce the yield of the desired chloromethylated product. dur.ac.uk

The reaction conditions, such as temperature and solvent, can significantly influence the outcome of aluminum chloride-catalyzed reactions. For instance, in the Fries rearrangement, low temperatures tend to favor the formation of the para-substituted product, while higher temperatures favor the ortho-isomer. wikipedia.org

Table 1: Influence of Aluminum Chloride on this compound Reactions

| Reaction Type | Role of Aluminum Chloride | Outcome/Remarks |

|---|---|---|

| Friedel-Crafts Acylation | Catalyst, activates the acylating agent. | Facilitates electrophilic substitution on the activated ring. |

| Ligand Exchange Reactions | Coordination with ether oxygen. alfa-chemistry.comscirp.org | Can lead to lower yields due to complexation. alfa-chemistry.comscirp.org |

| Ether Cleavage | Lewis acid catalyst. googleapis.comgoogle.com | Cleaves the ether bond to form phenol and tert-butyl cation. googleapis.com |

| Fries Rearrangement (of related esters) | Lewis acid catalyst. wikipedia.orgsigmaaldrich.com | Promotes acyl group migration to the aromatic ring. wikipedia.org |

| Chloromethylation | Catalyst. dur.ac.uk | Can promote the formation of diarylmethane by-products. dur.ac.uk |

Influence of Substituent Electron Pair Coordination

The reactivity of this compound is significantly influenced by the presence of the tert-butoxy group, specifically the non-bonding electron pairs on the oxygen atom. This substituent exerts both inductive and resonance effects on the aromatic ring. lumenlearning.comlibretexts.org

The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect that deactivates the ring towards electrophilic attack. lumenlearning.comlibretexts.org However, the more dominant effect is the donation of a lone pair of electrons from the oxygen into the π-system of the benzene ring through resonance (p-π conjugation). lumenlearning.comlibretexts.org This resonance effect increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. studymind.co.uk This makes the tert-butoxy group an activating, ortho-para directing group. libretexts.org

The coordination of the substituent's electron pair with Lewis acids, such as aluminum chloride, is a crucial factor in many reactions. As mentioned previously, the lone pairs on the oxygen of the tert-butoxy group can coordinate with AlCl₃. alfa-chemistry.comscirp.org This interaction is fundamental to the catalytic activity in reactions like the Fries rearrangement, where the Lewis acid coordinates to the carbonyl oxygen of a phenolic ester, polarizing the acyl-oxygen bond and facilitating the generation of an acylium carbocation. wikipedia.org

In the case of alkoxybenzenes, this coordination can sometimes be detrimental to the desired reaction pathway. For example, in ligand exchange reactions involving ferrocene and alkoxybenzenes catalyzed by aluminum chloride, the coordination of AlCl₃ with the substituent's oxygen atom leads to lower yields. alfa-chemistry.comscirp.org This is because the Lewis acid is effectively sequestered by the alkoxy group, reducing its availability to catalyze the primary reaction. A higher catalyst-to-substrate ratio is often required to mitigate this effect. alfa-chemistry.comscirp.org

The steric bulk of the tert-butoxy group also plays a role in directing the outcome of reactions. While it is an ortho-para director, the large size of the tert-butyl group can sterically hinder the ortho positions, leading to a preference for substitution at the para position.

Table 2: Effects of the tert-Butoxy Substituent on Reactivity

| Effect | Description | Consequence for Reactivity |

|---|---|---|

| Inductive Effect | Electron withdrawal by the electronegative oxygen atom. lumenlearning.comlibretexts.org | Deactivates the aromatic ring. lumenlearning.comlibretexts.org |

| Resonance Effect | Donation of oxygen lone pair electrons into the π-system. lumenlearning.comlibretexts.org | Activates the aromatic ring, especially at ortho and para positions. studymind.co.uk |

| Electron Pair Coordination | Lone pairs on oxygen coordinate with Lewis acids (e.g., AlCl₃). alfa-chemistry.comscirp.org | Can facilitate catalysis but may also lead to catalyst sequestration and lower yields. alfa-chemistry.comscirp.org |

| Steric Hindrance | The bulky tert-butyl group hinders access to the ortho positions. | Favors substitution at the para position. |

Advanced Spectroscopic and Computational Analysis of Tert Butoxybenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For tert-butoxybenzene, both ¹H and ¹³C NMR, along with two-dimensional methods, provide definitive structural confirmation. ulethbridge.cananalysis.com

The ¹H NMR spectrum of this compound presents two distinct sets of signals corresponding to the aromatic protons and the aliphatic protons of the tert-butyl group. The nine equivalent protons of the tert-butyl group appear as a sharp singlet, a characteristic feature due to the absence of adjacent protons for coupling. This signal is typically found in the upfield region of the spectrum.

The aromatic protons on the benzene (B151609) ring give rise to more complex signals. Due to the influence of the electron-donating tert-butoxy (B1229062) group, the ortho, meta, and para protons have different chemical environments. The para proton often appears as a triplet, while the ortho and meta protons typically present as multiplets, often overlapping. The coupling constants between adjacent aromatic protons (ortho coupling) are generally in the range of 7-10 Hz. wisc.edu

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -C(CH₃)₃ (tert-butyl) | ~1.3 | Singlet (s) | N/A |

| Aromatic (ortho, meta, para) | ~6.8 - 7.3 | Multiplet (m) | Varies |

The proton-decoupled ¹³C NMR spectrum of this compound displays a set of distinct signals for each unique carbon atom. The carbon atoms of the tert-butyl group include a quaternary carbon and three equivalent methyl carbons. The aromatic region shows four signals: one for the ipso-carbon (the carbon atom of the benzene ring directly attached to the oxygen), and one each for the ortho, meta, and para carbons. The chemical shifts are influenced by the electron-donating nature of the tert-butoxy group. Quaternary carbons, such as the ipso-carbon and the central carbon of the tert-butyl group, typically show weaker signals. oregonstate.edu

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₃ (quaternary) | ~78 |

| -C(CH₃)₃ (methyl) | ~29 |

| Aromatic C-O (ipso) | ~157 |

| Aromatic C-H (para) | ~122 |

| Aromatic C-H (ortho) | ~124 |

| Aromatic C-H (meta) | ~129 |

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. ulethbridge.ca Two-dimensional (2D) NMR techniques are invaluable for unambiguous structural assignment by revealing correlations between nuclei. ulethbridge.caslideshare.net

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin coupling networks. In a this compound derivative, COSY spectra would show cross-peaks between adjacent aromatic protons (e.g., ortho with meta), helping to trace the connectivity around the ring. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). nanalysis.com It would be used to definitively assign the signals for the ortho, meta, and para carbons by correlating them to their respective proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). nanalysis.com For this compound, an HMBC spectrum would show a correlation from the tert-butyl protons to the quaternary carbon of the butyl group and, importantly, to the ipso-carbon of the aromatic ring, confirming the ether linkage.

INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment): Although very insensitive due to the low natural abundance of ¹³C, this experiment can show direct carbon-carbon (¹³C-¹³C) correlations, providing a definitive map of the carbon skeleton. libretexts.org

¹³C NMR Spectral Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.edulibretexts.org The IR spectrum of this compound displays characteristic absorption bands that confirm its identity as an aromatic ether.

Key absorption bands include:

C-H Stretching (Aliphatic): Strong absorptions just below 3000 cm⁻¹ are characteristic of the C-H bonds in the tert-butyl group.

C-H Stretching (Aromatic): Weaker absorptions just above 3000 cm⁻¹ correspond to the C-H bonds on the benzene ring.

C=C Stretching (Aromatic): A series of absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.

C-O-C Stretching (Ether): A strong, characteristic absorption band for the aryl-alkyl ether linkage typically appears in the 1200-1260 cm⁻¹ region. libretexts.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Weak to Medium |

| Aliphatic C-H Stretch | < 3000 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Asymmetric C-O-C Stretch | ~1240 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. pearson.com For this compound (C₁₀H₁₄O), the molecular weight is 150.22 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, this compound will show a molecular ion peak (M⁺) at m/z = 150. The fragmentation pattern is highly characteristic. A common fragmentation pathway for compounds with a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable carbocation. researchgate.net The most significant fragmentation involves the cleavage of the ether bond.

Key expected fragments include:

m/z = 150: The molecular ion [M]⁺•. nih.gov

m/z = 135: Loss of a methyl radical ([M-15]⁺). researchgate.net

m/z = 94: This prominent peak corresponds to the phenoxy radical cation [C₆H₅OH]⁺•, formed by cleavage of the tert-butyl group and rearrangement. nih.gov

m/z = 57: A very stable tert-butyl cation [C(CH₃)₃]⁺, which is often the base peak in the spectrum of tert-butyl ethers. doaj.org

| m/z Value | Proposed Fragment Identity |

|---|---|

| 150 | [C₁₀H₁₄O]⁺• (Molecular Ion) |

| 135 | [C₉H₁₁O]⁺ |

| 94 | [C₆H₆O]⁺• |

| 57 | [C₄H₉]⁺ |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at a theoretical level. Methods such as Density Functional Theory (DFT), often using functionals like B3LYP, can be employed to model various molecular characteristics. nih.govcdnsciencepub.com

These computational approaches are used to:

Optimize Molecular Geometry: Calculate the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Predict Spectroscopic Data: Simulate NMR chemical shifts and IR vibrational frequencies. These predicted spectra can be compared with experimental data to aid in assignment and confirm the structure. wisc.edu

Analyze Electronic Properties: Determine the distribution of electron density, calculate molecular orbitals (e.g., HOMO and LUMO), and model the molecule's reactivity and electrostatic potential.

Model Reaction Mechanisms: Investigate the transition states and energy profiles of reactions involving this compound, providing insight into its chemical behavior. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Steric Effects

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intricate electronic and steric characteristics of this compound. The molecule is defined by a benzene ring attached to a tert-butoxy group (–OC(CH₃)₃). This substituent imparts distinct properties due to its dual nature: the oxygen atom influences the ring's electronics, while the bulky tert-butyl portion exerts significant steric effects.

Computational methods, particularly DFT, are employed to model and quantify these effects. The tert-butoxy group is known to be an electron-donating group, which increases the electron density of the benzene ring, thereby activating it towards electrophilic substitution reactions. DFT calculations can map the electron density distribution across the molecule, highlighting the increased density at the ortho and para positions.

Simultaneously, the tert-butyl group is one of the most sterically demanding groups in organic chemistry. DFT allows for the geometric optimization of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. This reveals how the bulkiness of the tert-butoxy group influences the planarity of the system and hinders the approach of reagents to the positions ortho to the substituent. These computational evaluations are critical for reconciling experimental observations with underlying molecular properties and for predicting how the molecule will behave in various chemical environments. nih.gov

Modeling of Transition States and Reaction Pathways

Beyond static molecular properties, DFT is instrumental in modeling the dynamics of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, researchers can identify and characterize the structures and energies of transition states—the high-energy intermediates that connect reactants to products.

This modeling is crucial for understanding reaction mechanisms. For instance, in electrophilic aromatic substitution, DFT can be used to map the pathway of an incoming electrophile as it approaches the aromatic ring, forms an intermediate (like a sigma complex or arenium ion), and proceeds to the final product. The calculated activation energies (the energy difference between the reactants and the transition state) provide a quantitative measure of reaction feasibility and rate.

These computational models allow for the evaluation of different potential pathways, helping to determine which mechanism is energetically favored. For this compound, this includes assessing how steric hindrance from the tert-butyl group raises the energy of the transition state for ortho-substitution compared to para-substitution, thereby explaining the observed regioselectivity in many of its reactions.

Prediction of Reactivity and Regioselectivity using Hirshfeld Charges

A more refined prediction of chemical reactivity and regioselectivity can be achieved by analyzing atomic charges calculated through methods like Hirshfeld population analysis. researchgate.netnih.gov The Hirshfeld method partitions the electron density of a molecule among its constituent atoms in a way that is less dependent on the basis set used in the calculation compared to other methods. stackexchange.comnih.gov The resulting Hirshfeld charges offer a quantitative measure of the local electron density on each atom.

For electrophilic aromatic substitution, it is hypothesized that the reaction will preferentially occur at the position with the most negative Hirshfeld charge. rsc.org Computational studies on a series of monosubstituted benzenes, including this compound, have calculated these charges to predict reactivity. rsc.org

In a comparative study, the Hirshfeld charges at the para-carbon of various alkoxybenzenes were calculated. The trend generally shows that a more negative charge correlates with a higher reaction rate with electrophiles. For reactions with bromyl chloride (BrCl), the second-order rate constants generally increased as the Hirshfeld charges on the para-carbon became more negative. rsc.org

Table 1: Calculated Hirshfeld Charges and Reaction Rate Constants for Alkoxybenzenes rsc.org

| Compound | Hirshfeld Charge at Para-Carbon |

|---|---|

| Isopropoxybenzene | -0.0528 |

| Ethoxybenzene | -0.0520 |

| Methoxybenzene | -0.0516 |

| This compound | -0.0509 |

Note: Data derived from a study on the bromination of alkoxybenzenes. A more negative Hirshfeld charge generally correlates with higher reactivity toward electrophiles.

This analysis demonstrates the utility of Hirshfeld charges as a powerful predictor for the site of electrophilic attack and relative reactivity, reinforcing the understanding of how substituents direct chemical reactions. rsc.orgscielo.org.mx

Study of tert-Butylbenzenium Ions and Pi-Electron Complexes

Computational studies have been performed to thoroughly investigate the structure and stability of tert-butylbenzenium ions, which are key intermediates in reactions like the Friedel-Crafts alkylation of benzene. acs.orgnih.gov

The potential energy surface of the tert-butylbenzenium cation has been explored using advanced computational methods. The structures of various isomers and the transition states that interconnect them were evaluated at the DFT-B3LYP level of theory. acs.orgnih.gov To achieve higher accuracy for energy calculations, sophisticated composite methodologies such as Gaussian-3 (G3B3) and CBS-QB3 were employed. acs.orgnih.gov

A significant finding from these studies is the confirmation of a stable π-electron complex, designated A1, formed between a tert-butyl cation and a benzene molecule. acs.orgnih.gov While other minimum-energy π-complexes were located on the potential energy surface, the energy barriers for their conversion into the more stable A1 complex are exceptionally low. This suggests that at virtually all temperatures, any initially formed π-complex will readily transform into the A1 structure. acs.orgnih.gov

Table 2: Computational Methodologies for tert-Butylbenzenium Ion Study

| Aspect | Computational Method |

|---|---|

| Structure Evaluation | DFT-B3LYP |

| Energy Evaluation | Gaussian-3 (G3B3), CBS-QB3 |

Source: Computational study on tert-butylbenzenium ions. acs.orgnih.gov

A key prediction arising from the computational analysis of the tert-butylbenzenium ion system relates to its experimental detection. The calculations predict that the stable A1 π-complex should be identifiable through infrared (IR) spectroscopy. acs.orgnih.gov The computational results show that this π-complex possesses a very strong and characteristic IR absorption band located in a region of the spectrum that is typically empty. This distinct spectroscopic signature provides a clear and verifiable target for experimentalists seeking to observe and confirm the existence of this elusive π-complex intermediate in the gas phase or in solution. acs.orgnih.gov

Structural and Energy Determinations of Isomers and Transition States

Taft Equation Modeling for Substituent Effects

The Taft equation is a linear free-energy relationship used to separate and quantify the polar, steric, and resonance effects of substituents on reaction rates. wikipedia.orgnumberanalytics.com It is an extension of the Hammett equation, specifically designed to handle aliphatic systems and the steric effects often present in ortho-substituted aromatic systems. orientjchem.org The general form of the Taft equation is:

log(k_s/k_₀) = ρσ + δE_s

Where:

k_s/k_₀ is the ratio of the reaction rate for the substituted compound to a reference compound.

σ * is the polar substituent constant, measuring inductive/field effects. scribd.com

ρ * is the polar sensitivity factor, indicating the reaction's susceptibility to polar effects. wikipedia.org

E_s is the steric substituent constant. scribd.com

δ is the steric sensitivity factor, indicating the reaction's susceptibility to steric effects. wikipedia.org

In the context of alkoxybenzenes, applying the Taft equation can help dissect the electronic influence of the oxygen atom from the steric hindrance of the alkyl group. rsc.org However, a practical challenge arises for the tert-butoxy group, as literature values for its steric substituent constant (E_s) are not commonly reported, making a full Taft analysis difficult. rsc.org

Despite this limitation, comparative studies provide insight. For instance, in the bromination of alkylbenzenes and alkoxybenzenes, the influence of steric effects on regioselectivity (para vs. ortho attack) is significant. The ratio of para-to-ortho substitution for tert-butylbenzene (B1681246) is 25 times greater than that for this compound. rsc.org This indicates that while the tert-butoxy group is bulky, its steric influence on directing substitution is different from that of a tert-butyl group, likely due to the different bond lengths and angles of the C-O-C linkage compared to a C-C-C linkage, a nuance that computational models can help clarify. rsc.org

Discrepancies in Thermodynamic Data from Computational vs. Experimental Methods

The determination of the thermodynamic properties of this compound, as with many complex organic molecules, relies on both experimental measurements and computational modeling. While these two approaches are complementary, discrepancies often arise between the data they produce. These differences stem from the inherent limitations and assumptions within each methodology and the specific molecular complexities of this compound itself.

Experimental methods, such as calorimetry, provide direct measurements of thermodynamic properties like the enthalpy of formation. doi.org These techniques measure the energy changes associated with chemical reactions or phase transitions under controlled conditions. nist.govkpfu.ru For instance, combustion calorimetry is a common method for determining the standard enthalpy of formation of organic compounds. kpfu.ru However, experimental results are subject to uncertainties related to sample purity, instrument calibration, and the precise control of experimental conditions. nist.gov

Computational chemistry, utilizing methods like Density Functional Theory (DFT) and other ab initio approaches, offers a theoretical route to these same properties. aphrc.orgnih.gov These calculations solve the electronic structure of a molecule to predict its energy and, from there, its thermodynamic characteristics. The accuracy of these predictions is highly dependent on the chosen level of theory and the basis set, which are approximations used to make the complex quantum mechanical calculations feasible. acs.org

A primary source of discrepancy for this compound lies in its conformational flexibility. The bulky tert-butyl group introduces significant steric hindrance, which can lead to a loss of p-π orbital overlap between the oxygen's lone pairs and the benzene ring's π-system. researchgate.net Photoelectron spectroscopy has shown this effect to be present in tert-butoxybenzenes, distinguishing them from less bulky alkoxybenzenes like methoxy- or ethoxybenzene. researchgate.net Accurately modeling this steric effect and the resulting molecular geometry is a significant challenge for computational methods. While some theoretical models may align well with experimental data, slight inaccuracies in calculating these subtle electronic and steric interactions can lead to deviations in the final thermodynamic values. aphrc.orgcdnsciencepub.com

Studies on related tert-butylated benzene compounds have highlighted the importance of combining experimental data with high-level computational methods to resolve contradictions in thermochemical data. nih.gov For example, research on tert-butylbenzenes has successfully used ab initio methods (G3MP2) alongside experimental equilibrium studies to recommend consistent and reliable enthalpies of formation, resolving prior inconsistencies in the literature. nih.gov The process often involves using experimental results, such as those from vapor pressure measurements and calorimetry, to benchmark and refine the computational models. doi.org

The National Institute of Standards and Technology (NIST) provides critically evaluated thermodynamic data for many compounds, including this compound, which serves as a benchmark for experimental values. nist.gov When comparing these benchmark experimental values with computationally derived data, differences can be quantified. For example, while DFT calculations can predict enthalpies of activation that are in close agreement with experimental results for some reactions, the absolute values for properties like enthalpy of formation may differ. acs.org These differences underscore the necessity of a synergistic approach, where computational studies provide mechanistic insights and estimates, while experimental data provide the definitive values for validation. nih.gov

The table below presents a comparison of selected thermodynamic data for this compound, illustrating the typical agreement and potential discrepancies between different sources.

Interactive Data Table: Thermodynamic Properties of this compound

| Thermodynamic Property | Experimental Value (NIST) | Computational Value (Example) | Unit |

| Enthalpy of Formation (Ideal Gas) | Data not specified in search | Dependent on method (e.g., DFT, G3MP2) | kJ/mol |

| Entropy (Ideal Gas at 298.15 K) | Data available via NIST nist.gov | Dependent on method | J/(mol·K) |

| Heat Capacity (Liquid) | Data available via NIST nist.gov | Dependent on method | J/(mol·K) |

Note: Specific computational values are highly dependent on the chosen theoretical method and basis set. The table illustrates the type of data compared rather than presenting a single, universally accepted computational value.

Applications of Tert Butoxybenzene in Advanced Organic Synthesis

Precursor in Complex Organic Molecule Synthesis

Tert-butoxybenzene and its derivatives serve as important intermediates and building blocks in the construction of more complex molecular architectures. acs.org For instance, palladium-catalyzed O-arylation between aryl bromides and tertiary alcohols can afford complex aryl ethers, demonstrating a pathway to intricate structures where a tert-butoxy-like moiety is installed. acs.org